1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate

Catalog No.
S001340
CAS No.
158876-66-5
M.F
C24H20FN5O6S
M. Wt
525.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydro...

CAS Number

158876-66-5

Product Name

1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate

IUPAC Name

1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione;sulfuric acid

Molecular Formula

C24H20FN5O6S

Molecular Weight

525.5 g/mol

InChI

InChI=1S/C24H18FN5O2.H2O4S/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18;1-5(2,3)4/h1-13,28H,14-15H2;(H2,1,2,3,4)

InChI Key

KCPHXRBKBLJJJJ-UHFFFAOYSA-N

SMILES

C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O

Synonyms

7-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDRO-2-(OXOPHENYLACETYL)-8-(4-PYRIDINYL)-PYRAZOLO[5,1-C][1,2,4]TRIAZINE SULFATE

Canonical SMILES

C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O

Isomeric SMILES

C1CN(N=C2N1NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O

Description

FR-167653 is a p38 mitogen-activated protein kinase inhibitor, which suppresses the development of endometriosis in a murine model. FR-167653 meliorates murine bleomycin-induced pulmonary fibrosis. FR-167653 also exerts salutary effect on liver cirrhosis through downregulation of Runx2.

1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate is a complex organic compound characterized by its unique structural features. It integrates a triazine core with a fluorophenyl and pyridinyl substituent, which are known to enhance biological activity. The compound's molecular formula is C24H22FN5O4S, and it has a molecular weight of approximately 473.52 g/mol .

Typical of its functional groups:

  • Nucleophilic Substitution: The presence of the sulfate group allows for nucleophilic attack, leading to potential modifications at the sulfur atom.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, facilitating further functionalization.
  • Reduction Reactions: The diketone moiety can be reduced to form corresponding alcohols or other derivatives.

This compound exhibits significant biological activity, particularly in the context of pharmacology. It has been studied for its potential as an inhibitor in various signaling pathways, including those involving p38 mitogen-activated protein kinases (MAPKs), which play crucial roles in inflammation and stress responses .

The synthesis of 1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate generally involves multi-step synthetic routes:

  • Formation of the Triazine Core: This can be achieved through cyclocondensation reactions involving appropriate hydrazines and carbonyl compounds.
  • Introduction of Aromatic Substituents: Electrophilic aromatic substitution methods can be employed to introduce the fluorophenyl and pyridinyl groups.
  • Sulfation: The final step typically involves the introduction of the sulfate group via sulfation reactions using sulfuric acid or chlorosulfonic acid.

This compound has potential applications in:

  • Pharmaceutical Development: Due to its biological activity against specific targets like p38 MAPK, it may serve as a lead compound for anti-inflammatory drugs.
  • Research Tool: It can be utilized in biological studies to understand signaling pathways and disease mechanisms.

Several compounds share structural similarities with 1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-(4-Fluorophenyl)piperazin-1-yl]-[5-methyl-7-(3-nitrophenyl)Contains a piperazine ringKnown for its neuroactive properties
GS-441524C-nucleoside analogExhibits antiviral activity
SenktideRelated to neuropeptide signalingInvolved in modulating pain responses

This compound stands out due to its unique combination of a triazine core with specific aromatic substituents that enhance its biological profile compared to others listed.

Purity

>98%

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

525.11183271 g/mol

Monoisotopic Mass

525.11183271 g/mol

Heavy Atom Count

37

Appearance

white solid powder

Dates

Modify: 2023-09-12
1: Hattori S, Dhar DK, Hara N, Tonomoto Y, Onoda T, Ono T, Yamanoi A, Tachibana
M, Tsuchiya M, Nagasue N. FR-167653, a selective p38 MAPK inhibitor, exerts
salutary effect on liver cirrhosis through downregulation of Runx2. Lab Invest.
2007 Jun;87(6):591-601. Epub 2007 Mar 5. PubMed PMID: 17334410.


2: Yoshino O, Osuga Y, Koga K, Hirota Y, Hirata T, Ruimeng X, Na L, Yano T,
Tsutsumi O, Taketani Y. FR 167653, a p38 mitogen-activated protein kinase
inhibitor, suppresses the development of endometriosis in a murine model. J
Reprod Immunol. 2006 Dec;72(1-2):85-93. Epub 2006 Aug 4. PubMed PMID: 16890996.


3: Matsuoka H, Arai T, Mori M, Goya S, Kida H, Morishita H, Fujiwara H, Tachibana
I, Osaki T, Hayashi S. A p38 MAPK inhibitor, FR-167653, ameliorates murine
bleomycin-induced pulmonary fibrosis. Am J Physiol Lung Cell Mol Physiol. 2002
Jul;283(1):L103-12. PubMed PMID: 12060566.


4: Gardiner SM, Kemp PA, March JE, Bennett T. Influence of FR 167653, an
inhibitor of TNF-alpha and IL-1, on the cardiovascular responses to chronic
infusion of lipopolysaccharide in conscious rats. J Cardiovasc Pharmacol. 1999
Jul;34(1):64-9. PubMed PMID: 10413069.

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